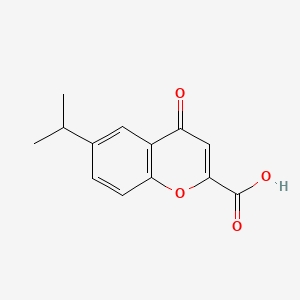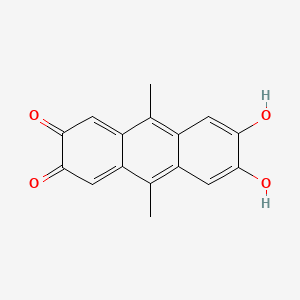
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and methyl groups at the 9 and 10 positions on the anthracene core. It is known for its unique photophysical properties and has been studied for various applications in organic electronics and photochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione typically involves the functionalization of anthracene derivatives. One common method includes the reaction of anthraquinone with methyl iodide and a Grignard reagent to form 9,10-dimethyl-9,10-dihydroxyanthracene. This intermediate is then subjected to dehydroxylation in the presence of acetic acid, zinc powder, and thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial setups .
化学反应分析
Types of Reactions
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
科学研究应用
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to participate in redox reactions and form stable complexes with metal ions. The pathways involved include electron transfer processes and the generation of reactive oxygen species, which contribute to its photophysical and biological activities .
相似化合物的比较
Similar Compounds
9,10-Dimethylanthracene: Lacks hydroxyl groups, resulting in different photophysical properties.
1,4-Dihydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with hydroxyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
属性
CAS 编号 |
13979-57-2 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.268 |
IUPAC 名称 |
6,7-dihydroxy-9,10-dimethylanthracene-2,3-dione |
InChI |
InChI=1S/C16H12O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17,19H,1-2H3 |
InChI 键 |
XRIYCFMGAXGBGL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=O)C(=O)C=C13)C)O)O |
同义词 |
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[4.5]deca-6,9-dien-8-one, 6-methoxy- (7CI,8CI)](/img/new.no-structure.jpg)
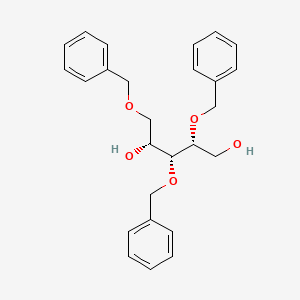
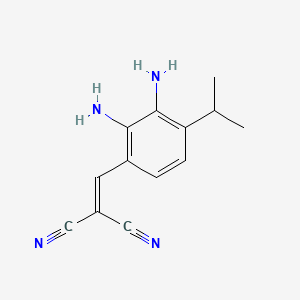
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
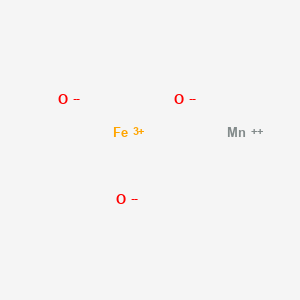
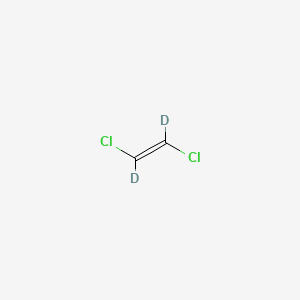
![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)
![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)
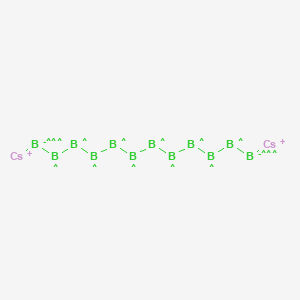
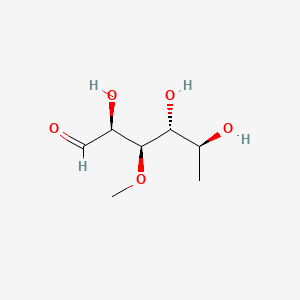
![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)
